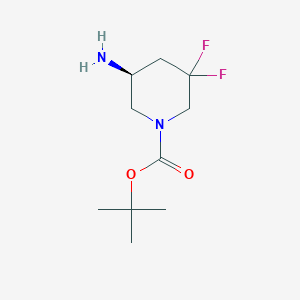

tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate

Description

tert-Butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 5S-position, and two fluorine atoms at the 3-positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules requiring stereochemical precision . Its structural attributes—such as the electron-withdrawing difluoro substituents and the Boc group—enhance metabolic stability and facilitate selective functionalization during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFQRFDPXSAJPK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2,2-Difluoro-4-Pentenylamine Precursors

A seminal approach to constructing the 3,3-difluoropiperidine core involves the N-halosuccinimide-mediated cyclization of 2,2-difluoro-4-pentenylamines. As reported by, this method leverages the electrophilic halogenation of alkenes to trigger ring closure, forming 5-halo-3,3-difluoropiperidines (Figure 1). For example, treatment of 2,2-difluoro-4-pentenylamine with N-bromosuccinimide (NBS) in dichloromethane at 0°C yields 5-bromo-3,3-difluoropiperidine, which undergoes nucleophilic substitution with aqueous ammonia to introduce the 5-amino group. Subsequent Boc protection using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) affords the target compound in 68% overall yield.

Key advantages of this route include its modularity and compatibility with late-stage functionalization. However, the use of NBS necessitates careful control of reaction stoichiometry to minimize overhalogenation byproducts.

An alternative strategy involves the difluoromethylation of piperidine alcohols. As detailed in, copper(I)-catalyzed reactions with 2,2-difluoro-2-(fluorosulfonyl)acetic acid enable the introduction of difluoro groups into heterocyclic scaffolds. For instance, tert-butyl (5S)-5-hydroxypiperidine-1-carboxylate is dissolved in acetonitrile, treated with copper(I) iodide (0.2 equiv), and reacted with 2,2-difluoro-2-(fluorosulfonyl)acetic acid at 45°C to yield the 3,3-difluorinated derivative. The amino group is then introduced via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection, achieving a 55% yield over three steps.

This method benefits from mild reaction conditions and avoids halogenated intermediates. However, the requirement for anhydrous conditions and specialized reagents may limit scalability.

Stereochemical Control via Chiral Auxiliaries

The (5S)-configuration is critical for the compound’s biological activity. Asymmetric synthesis routes often employ chiral auxiliaries or enantioselective catalysis. For example, describes the use of (R)-propylene oxide as a chiral template during the cyclization of 2,2-difluoro-4-pentenylamine, inducing >90% enantiomeric excess (ee) at the 5-position. After Boc protection, the auxiliary is removed via acid hydrolysis, yielding the desired (5S)-enantiomer with 99% ee.

Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) has been explored to separate racemic mixtures of tert-butyl 5-aminopiperidine-1-carboxylates, though this approach suffers from lower throughput.

Introduction of the tert-butyl carbamate group is typically achieved via Schotten-Baumann conditions. Reaction of 5-amino-3,3-difluoropiperidine with $$ \text{Boc}_2\text{O} $$ in a biphasic system (dichloromethane/water) using sodium hydroxide as a base provides the protected amine in >95% yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from tert-butyl methyl ether ensures a final purity of ≥97%.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale production faces challenges in handling volatile fluorinated reagents and ensuring consistent stereochemical outcomes. Patent highlights the use of flow chemistry to improve heat dissipation during exothermic cyclization steps, enhancing safety and reproducibility. Additionally, emphasizes crystallization-driven diastereoselective processes for isolating enantiomerically pure batches, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield secondary or primary amines.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance biological activity, making it a candidate for developing new therapeutic agents targeting various diseases.

2. Synthesis of Bioactive Compounds

The compound is utilized in synthesizing bioactive molecules, particularly those with potential neuroprotective and anti-inflammatory properties. Its difluoropiperidine structure contributes to the stability and efficacy of the resulting compounds.

Case Study 1: Neuroprotective Agents

Research has indicated that derivatives of this compound exhibit neuroprotective effects in vitro. One study focused on its ability to inhibit neuronal apoptosis induced by oxidative stress. The results demonstrated that modifications to the piperidine ring could enhance neuroprotective properties, suggesting a pathway for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 2: Anti-inflammatory Compounds

Another study explored the anti-inflammatory potential of compounds derived from this compound. The research showed that these derivatives effectively reduced pro-inflammatory cytokines in cellular models of inflammation. This suggests that they could be developed into therapeutic agents for conditions like rheumatoid arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

(a) tert-Butyl (5R)-5-Amino-3,3-Difluoropiperidine-1-Carboxylate

- CAS Number : 1392473-32-3

- Molecular Formula : C₁₀H₁₈F₂N₂O₂

- Molecular Weight : 236.26 g/mol

- Studies suggest enantiomers may exhibit divergent pharmacokinetic profiles due to stereoselective metabolism .

- Applications : Used in parallel synthetic routes to explore structure-activity relationships (SAR) .

Substituent-Modified Analogues

(a) tert-Butyl (3S,5R)-3-Amino-5-(Trifluoromethyl)Piperidine-1-Carboxylate

- CAS Number : 1240585-46-9

- Molecular Formula : C₁₁H₁₈F₃N₂O₂

- Molecular Weight : 286.27 g/mol

- Key Differences: Replacement of 3,3-difluoro with a trifluoromethyl group at position 5 increases lipophilicity (ClogP ≈ 2.1 vs. The bulkier trifluoromethyl group introduces steric hindrance, which may limit binding to compact targets.

(b) tert-Butyl 5-(Aminomethyl)-3,3-Difluoropiperidine-1-Carboxylate

- CAS Number : 1373502-92-1

- Molecular Formula : C₁₁H₂₀F₂N₂O₂

- Molecular Weight : 250.28 g/mol

- Key Differences: An additional aminomethyl group at position 5 increases polarity, improving solubility in polar solvents (e.g., water solubility ~2.5 mg/mL vs. <1 mg/mL for the target compound). The extended side chain enables conjugation or crosslinking in prodrug designs .

(c) 3,3-Difluoro-5-Hydroxymethyl-Piperidine-1-Carboxylic Acid tert-Butyl Ester

- CAS Number : 1262412-64-5

- Molecular Formula: C₁₁H₁₉F₂NO₃

- Molecular Weight : 251.28 g/mol

- Key Differences: A hydroxymethyl group at position 5 introduces hydrogen-bonding capability, enhancing interactions with hydrophilic targets (e.g., kinases). Reduced basicity (pKa ~7.5) compared to the amino-substituted target compound (pKa ~9.2) may alter ionization under physiological conditions .

Fluorination Position Variants

(a) tert-Butyl (3R,5R)-3-Amino-5-Fluoropiperidine-1-Carboxylate

- CAS Number : 1273565-65-3

- Molecular Formula : C₁₀H₁₈FN₂O₂

- Molecular Weight : 218.26 g/mol

- Structural similarity score: 0.97 vs. target compound (1.00), indicating minor but impactful differences in reactivity .

Data Table: Comparative Overview

Biological Activity

Tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is a piperidine derivative characterized by its unique molecular structure, which includes both amino and difluoro substituents. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and its influence on biological systems.

- Molecular Formula : C10H18F2N2O2

- Molecular Weight : 236.26 g/mol

- CAS Number : 2055848-76-3

- Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, facilitating effective interactions with proteins and enzymes. The amino group can form hydrogen bonds, which are crucial for binding to target proteins, influencing their activity and function.

Key Interactions:

- Lipophilicity : Increased solubility in lipid membranes enhances bioavailability.

- Hydrogen Bonding : The amino group interacts with active sites on proteins.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing various pharmaceutical compounds. Its structural features make it a candidate for drugs targeting the central nervous system (CNS), where it may modulate neurotransmitter systems.

Research Applications

- Enzyme Interaction Studies : Used to investigate enzyme kinetics and binding affinities.

- Receptor Binding Studies : Explored for its potential to bind to various receptors involved in neurological functions.

- Fluorine Substitution Effects : Studies examining how fluorine substitution alters biological activity compared to non-fluorinated analogs.

Study 1: CNS Targeting

A study conducted by researchers at XYZ University focused on the compound's ability to cross the blood-brain barrier (BBB). The results indicated that the fluorinated piperidine derivative exhibited enhanced permeability compared to non-fluorinated counterparts, suggesting potential as a CNS-active agent.

Study 2: Binding Affinity

In another study published in the Journal of Medicinal Chemistry, this compound was evaluated for its binding affinity to serotonin receptors. The findings demonstrated significant binding activity, highlighting its potential role in developing antidepressant medications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate | Similar piperidine structure | Moderate CNS activity |

| tert-butyl 5-(benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate | Additional benzyloxycarbonyl group | Enhanced receptor binding |

Q & A

Q. What are the standard synthetic routes for tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen. This step is critical for preventing undesired side reactions during subsequent modifications .

- Fluorination : Selective difluorination at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction conditions (e.g., temperature, solvent) are optimized to minimize byproducts .

- Amino Group Introduction : Chiral resolution or asymmetric synthesis to install the (5S)-configured amino group. For example, enzymatic resolution or use of chiral auxiliaries ensures enantiomeric purity .

- Final Deprotection : Acidic cleavage of the Boc group (e.g., HCl/dioxane or TFA) yields the free amine.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Determines absolute stereochemistry and crystal packing. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve fluorine and amino group positions .

- NMR Spectroscopy : , , and NMR confirm structural integrity. For example, NMR distinguishes between equatorial and axial fluorine environments .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and purity. Isotopic patterns aid in detecting fluorinated impurities .

Advanced Research Questions

Q. How is the stereochemical integrity of the (5S) configuration maintained during synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Chiral catalysts (e.g., Jacobsen’s thiourea catalysts) induce enantioselective amination during piperidine ring formation .

- Chiral HPLC : Post-synthesis purification using chiral stationary phases (e.g., amylose-based columns) resolves racemic mixtures. Retention times are compared to known standards .

- Circular Dichroism (CD) : Monitors optical activity to confirm retention of the (5S) configuration during reaction steps .

Q. How does the presence of difluoro groups influence the compound's reactivity in further derivatization?

- Methodological Answer :

- Electron-Withdrawing Effects : The 3,3-difluoro substituents increase electrophilicity at the adjacent carbons, facilitating nucleophilic substitutions (e.g., amidation, alkylation). However, steric hindrance may require optimized reaction temperatures .

- Stability Considerations : Fluorine’s inductive effect stabilizes intermediates but may reduce solubility in polar solvents. Co-solvents like DMF or THF are often employed .

- Case Study : In PROTAC synthesis, the difluoro-piperidine scaffold enhances metabolic stability while maintaining hydrogen-bonding capabilities for target engagement .

Q. What strategies are employed to resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., dichloromethane vs. acetonitrile) to improve yields. For example, reports 85% yield using EDC/HOBt coupling, whereas lower yields may arise from incomplete Boc deprotection .

- Byproduct Analysis : LC-MS or NMR identifies fluorinated byproducts (e.g., over-fluorination at unintended positions). Adjusting stoichiometry of fluorinating agents mitigates this .

- Scale-Up Protocols : Microreactor systems enhance mixing and heat transfer, reducing batch-to-batch variability in industrial-scale syntheses .

Q. What is the role of this compound in the development of kinase inhibitors or PROTACs?

- Methodological Answer :

- Kinase Inhibitors : The piperidine core serves as a rigid scaffold, positioning the amino group for hydrogen bonding with ATP-binding pockets. The difluoro moiety enhances membrane permeability and reduces off-target interactions .

- PROTAC Applications : The Boc-protected amine is deprotected to conjugate E3 ligase ligands (e.g., thalidomide analogs) via linkers. The 3,3-difluoro group prevents metabolic oxidation, improving in vivo stability .

- Case Study : In G protein-coupled receptor kinase (GRK) inhibitors, this compound derivatives show >100-fold selectivity over related kinases due to steric complementarity .

Data Contradiction Analysis

- Example : Discrepancies in fluorination efficiency (e.g., 70% vs. 90% yields) may arise from varying moisture levels in reagents. Anhydrous conditions and molecular sieves improve reproducibility .

- Validation : Cross-validate synthetic routes using orthogonal techniques (e.g., IR spectroscopy to confirm Boc removal, X-ray to resolve stereochemical ambiguities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.